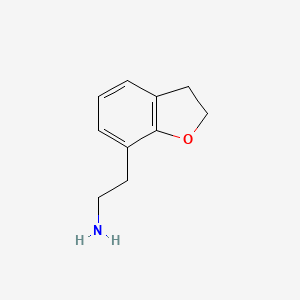

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine

描述

Contextualizing Benzofuran (B130515) and Dihydrobenzofuran Scaffolds in Medicinal Chemistry

Benzofuran and its reduced form, 2,3-dihydrobenzofuran (B1216630), are heterocyclic compounds that serve as fundamental building blocks in the synthesis of a vast array of biologically active molecules. nih.govresearchgate.netnih.gov These scaffolds are prevalent in numerous natural products and have been successfully incorporated into various synthetic drugs. researchgate.net Their importance in medicinal chemistry is underscored by their presence in compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netrsc.org

The dihydrobenzofuran ring system, a key structural motif, is found in many bioactive natural products and synthetic compounds. researchgate.net Historically, the exploration of benzofuran derivatives has led to the discovery of potent therapeutic agents. For instance, amiodarone, a benzofuran-containing drug, was approved for treating life-threatening ventricular tachyarrhythmias. researchgate.net The 2,3-dihydrobenzofuran scaffold is particularly noted for its role in creating compounds with significant biological effects. Natural products like ailanthoidol, which contains a benzofuran moiety, exhibit anticancer and antiviral activities, while eurothiocin B, a 2,3-dihydrobenzofuran derivative, is known as an α-glucosidase inhibitor. nih.gov The versatility of the dihydrobenzofuran scaffold allows for diverse chemical modifications, making it a valuable component in the design of new drugs. nih.govnih.gov

The ethanamine moiety, a two-carbon chain with a primary amine group, plays a crucial role in how a molecule interacts with biological targets. As a primary aliphatic amine, it can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically protonated, allowing for ionic interactions with negatively charged residues in proteins. This ability to form various non-covalent bonds is fundamental for molecular recognition processes, such as the binding of a ligand to a receptor or an enzyme's active site. In the context of neurochemistry, the β-hydroxy ethylamine (B1201723) part of neurotransmitters like norepinephrine (B1679862) is involved in specific interactions, highlighting the importance of the ethanamine backbone in biological signaling. acs.org

Rationale for Academic Investigation of 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine

The specific combination of the dihydrobenzofuran scaffold and the ethanamine side chain in this compound has drawn the attention of researchers, particularly in the field of central nervous system (CNS) research.

The structural characteristics of this compound make it a compelling candidate for investigation in CNS-related research. The blood-brain barrier (BBB) tightly regulates the passage of substances into the brain, and the design of molecules that can effectively cross this barrier is a significant challenge. acs.org The physicochemical properties of this compound, influenced by both the dihydrobenzofuran ring and the ethanamine group, are being studied to understand its potential to penetrate the BBB and interact with CNS targets.

The 2,3-dihydrobenzofuran-7-amine core serves as a versatile starting point for the synthesis of a wide range of derivatives. nih.govkeyorganics.net Researchers have developed methods to modify this scaffold at various positions, leading to the creation of libraries of novel compounds with diverse pharmacological profiles. researchgate.netnih.gov For example, derivatives of 2,3-dihydrobenzofuran-7-carboxamide (B140375) have been synthesized and evaluated as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. nih.govnih.gov These studies demonstrate how the foundational structure of this compound can be systematically altered to explore structure-activity relationships and develop compounds with improved potency and selectivity. researchgate.netnih.gov

Scope and Objectives of Research on this compound

The primary goal of research on this compound is to fully elucidate its chemical properties and biological activities. Key objectives include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogues, and thoroughly characterizing their structures. mdpi.com

Pharmacological Profiling: Screening the compound and its derivatives against a variety of biological targets to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different chemical features influence its biological activity. nih.gov

Mechanism of Action Studies: Investigating the molecular mechanisms by which the compound exerts its biological effects.

Structure

3D Structure

属性

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-7-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXALCGRSSRCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427816 | |

| Record name | 2,3-Dihydrobenzo[b]furan-7-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-00-7 | |

| Record name | 2,3-Dihydro-7-benzofuranethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydrobenzo[b]furan-7-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(2-Aminoethyl)-2,3-dihydrobenzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Interactions and Pharmacological Mechanisms of 2 2,3 Dihydrobenzofuran 7 Yl Ethanamine

Interaction Profiles with Monoamine Receptors

The 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine molecule belongs to a class of compounds investigated for their activity at monoamine systems due to their structural similarities to endogenous neurotransmitters like serotonin (B10506) and dopamine (B1211576). The rigid dihydrobenzofuran ring system serves to constrain the conformation of the phenethylamine (B48288) backbone, a common strategy in medicinal chemistry to enhance selectivity and affinity for specific receptor subtypes.

Serotonin (5-HT) Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

The dihydrobenzofuran pharmacophore is a key structural element in ligands designed to target serotonin (5-HT) receptors. mdpi.com Research into related compounds indicates that this scaffold is of significant interest for its potential to modulate 5-HT receptor activity, which is crucial for regulating mood, cognition, and other physiological processes. researchgate.netnih.gov

While specific agonist or antagonist profiles for this compound at all 5-HT subtypes are not extensively detailed in publicly available literature, the development of structurally similar compounds provides insight into the potential activities of this scaffold. For instance, a conformationally restricted analog, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, was specifically designed and synthesized to act as a selective serotonin 5-HT2C agonist. mdpi.com This analog demonstrated modest potency as a 5-HT2C agonist, highlighting the potential of the dihydrobenzofuran-7-yl ethanamine framework to activate this specific receptor subtype. mdpi.com The 5-HT2C receptor is a prominent target for treatments of obesity, schizophrenia, and depression. mdpi.com

Conversely, other derivatives of the dihydrobenzofuran scaffold, such as certain N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide compounds, have been identified as potent 5-HT3 receptor antagonists. While the 5-HT3 receptor is a ligand-gated ion channel and distinct from the G protein-coupled receptors of the 5-HT1 and 5-HT2 families, this finding underscores the versatility of the dihydrobenzofuran-7-yl core in generating ligands with diverse functional activities at various serotonin receptors.

Quantitative data on the binding affinity (Ki) and functional efficacy (EC₅₀) of this compound at the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors are not available in the reviewed scientific literature.

However, preclinical evaluation of the closely related analog, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, confirmed its activity as a selective 5-HT2C agonist, albeit with modest potency. mdpi.com The achievement of selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes is a significant challenge due to the high degree of amino acid sequence homology among them. mdpi.com The successful design of this selective analog suggests that the specific stereochemical and electronic properties conferred by the dihydrobenzofuran ring are critical for achieving this receptor subtype specificity. mdpi.com

Norepinephrine (B1679862) and Dopamine Transporter Interactions

The norepinephrine transporter (NET) and the dopamine transporter (DAT) are crucial for regulating the synaptic concentrations of norepinephrine and dopamine, respectively. nih.govnih.gov They are primary targets for various therapeutic agents. A comprehensive review of available scientific literature did not yield specific data regarding the binding affinity or inhibitory activity of this compound at either the norepinephrine or dopamine transporters.

Modulation of Other Biological Targets by Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran (B1216630) ring system is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold capable of binding to multiple, distinct biological targets. nih.govacs.org This versatility has led to the development of dihydrobenzofuran-based compounds with a range of pharmacological activities beyond monoamine receptors.

Potential Enzyme Inhibition Activities (e.g., related to metabolism)

Research has shown that compounds incorporating the dihydrobenzofuran scaffold can act as inhibitors of various enzymes and are subject to specific metabolic transformations.

Studies on the metabolism of complex molecules containing a 2,3-dihydrobenzofuran moiety have identified hydroxylation of this ring system as a significant metabolic pathway. This indicates that cytochrome P450 (CYP450) enzymes are likely involved in the biotransformation of compounds bearing this scaffold.

Furthermore, derivatives of the dihydrobenzofuran structure have been explicitly identified as inhibitors of key enzymes involved in inflammatory processes. For example, certain 2,3-dihydrobenzofuran derivatives have been designed and identified as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov Other fluorinated dihydrobenzofuran derivatives have demonstrated the ability to suppress inflammation by inhibiting the expression and activity of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). Additionally, related dihydrodibenzofuran structures have been found to be potent inhibitors of Casein Kinase 2 (CK2), a protein kinase involved in cell growth and proliferation.

The table below summarizes the enzyme inhibition activities reported for various compounds containing the dihydrobenzofuran scaffold.

| Scaffold/Derivative Class | Target Enzyme | Biological Context | Reference |

| 2,3-Dihydrobenzofuran Derivatives | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Inflammation, Cancer | nih.gov |

| Fluorinated Dihydrobenzofuran Derivatives | Cyclooxygenase-2 (COX-2) | Inflammation | |

| Fluorinated Dihydrobenzofuran Derivatives | Nitric Oxide Synthase 2 (NOS2) | Inflammation | |

| Dihydrodibenzofuran Derivatives | Casein Kinase 2 (CK2) | Cell Growth, Cancer | |

| Benzofuranone Derivatives | Acetylcholinesterase | Neurotransmission | nih.gov |

Antioxidant Properties and Cellular Protection Mechanisms

The 2,3-dihydrobenzofuran scaffold is associated with significant antioxidant activity, which is a key component of cellular protection. Research into a related compound, 2,3-dihydrobenzo[b]furan-5-ol, has detailed the antioxidant profile of this structural class. acs.orgnih.gov Studies have assessed its ability to inhibit lipid peroxidation, react with damaging free radicals, and its electrochemical properties, which together define its capacity to protect cells from oxidative stress. acs.orgnih.govcapes.gov.br

The antioxidant potential of these compounds is quantified through several measures. The one-electron reduction potential (E°) of the corresponding aroxyl radical for 2,3-dihydrobenzo[b]furan-5-ol was determined to be 0.49 V, indicating its ability to accept an electron and neutralize a radical species. acs.orgnih.gov Furthermore, the homolytic O−H bond dissociation enthalpy was calculated to be 340 kJ mol-1. acs.orgnih.gov In assays measuring the inhibition of lipid peroxidation in liver microsomes, 2,3-dihydrobenzo[b]furan-5-ol showed weak but definite inhibitory activity with a half-maximal inhibitory concentration (IC50) value of approximately 250 μM. nih.gov This suggests that the dihydrobenzofuran ring system contributes to antioxidant effects, which are fundamental to protecting cells from damage induced by reactive oxygen species (ROS).

Microsomal Prostaglandin E2 Synthase (mPGES-1) Inhibition Potential

The 2,3-dihydrobenzofuran structure has been identified as a promising scaffold for the development of inhibitors targeting microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov mPGES-1 is a critical enzyme in the inflammatory cascade, responsible for the final step in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. nih.govnih.gov Therefore, inhibiting mPGES-1 is a targeted strategy for developing anti-inflammatory drugs. nih.gov

Research has highlighted the 2,3-dihydrobenzofuran core as a guiding structure for designing novel mPGES-1 inhibitors. nih.gov Additionally, a series of related 2,3-dihydrobenzofuran-2-one analogues were synthesized and shown to be powerful anti-inflammatory agents that inhibit prostaglandin synthesis in vitro. nih.gov The most active compound from this series, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was more potent than the established anti-inflammatory drug diclofenac (B195802) in inhibiting prostaglandin synthesis. nih.gov While direct studies on this compound are not available, the demonstrated activity of its structural relatives suggests its potential to interact with and inhibit mPGES-1, thereby exerting anti-inflammatory effects.

In Vitro Pharmacological Characterization Methodologies

The pharmacological profile of a compound like this compound is elucidated through a variety of in vitro methodologies designed to characterize its interactions with biological targets and its effects on cellular functions.

Receptor Binding Assays using Radioligands

Receptor binding assays are a cornerstone for determining the affinity of a compound for specific biological targets. nih.gov These assays typically use a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the receptor of interest. By measuring how effectively a test compound competes with the radioligand for the binding site, its affinity can be quantified. nih.gov Key parameters derived from these assays are the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of the compound required to occupy 50% of the receptors in the absence of a competing ligand; a lower Kᵢ value signifies a higher binding affinity. pharmacologycanada.orgsimpleandpractical.com

Studies on the analog 7-(2-Aminopropyl)benzofuran (7-APB) provide specific data for this class of compounds. The binding affinity of 7-APB was tested against a wide panel of receptors and transporters. nih.gov The results show that 7-APB has a notable affinity for several monoamine transporters and serotonin receptors. nih.gov

Table 1: Receptor and Transporter Binding Affinity (Kᵢ) and Uptake Inhibition (IC₅₀) for 7-APB This interactive table summarizes the binding and inhibition data for the structural analog 7-APB. Data sourced from Rickli et al., 2015. nih.gov

| Target | Parameter | Value (nM) |

|---|---|---|

| Serotonin Transporter (SERT) | Kᵢ | 2200 |

| Serotonin Transporter (SERT) | IC₅₀ (Uptake Inhibition) | 205 |

| Dopamine Transporter (DAT) | Kᵢ | >10,000 |

| Dopamine Transporter (DAT) | IC₅₀ (Uptake Inhibition) | 1150 |

| Norepinephrine Transporter (NET) | Kᵢ | 7900 |

| Norepinephrine Transporter (NET) | IC₅₀ (Uptake Inhibition) | 129 |

| 5-HT₂ₐ Receptor | Kᵢ | 2400 |

| 5-HT₂ₑ Receptor | Kᵢ | 1900 |

Functional Assays for Receptor Efficacy (e.g., phosphoinositide hydrolysis)

Functional assays are essential for determining whether a compound acts as an agonist (activator), antagonist (blocker), or partial agonist at a receptor. nih.gov These assays measure the biological response that occurs after the compound binds to its target. An example of such a downstream signaling event is phosphoinositide hydrolysis. When certain G-protein coupled receptors are activated, they trigger the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which leads to an increase in intracellular calcium levels. core.ac.uk Measuring these second messengers provides a quantitative assessment of the compound's efficacy.

For the benzofuran (B130515) class of compounds, functional assays measuring monoamine release and receptor activation have been performed. nih.gov These experiments quantify a compound's ability to induce the release of neurotransmitters from cells or to activate a receptor's signaling pathway. The key parameters measured are the half-maximal effective concentration (EC₅₀), which is the concentration that produces 50% of the maximal response, and the maximal effect (Eₘₐₓ). wikipedia.org

Functional data for the analog 7-APB show it acts as a monoamine releaser and a partial agonist at serotonin 5-HT₂ₐ and 5-HT₂ₑ receptors. nih.gov

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) for 7-APB This interactive table presents functional assay data for the structural analog 7-APB. Data sourced from Rickli et al., 2015. nih.gov

| Assay | Parameter | Value |

|---|---|---|

| Serotonin (5-HT) Release | EC₅₀ | 195 nM |

| Serotonin (5-HT) Release | Eₘₐₓ | 99% |

| Dopamine (DA) Release | EC₅₀ | 1650 nM |

| Dopamine (DA) Release | Eₘₐₓ | 48% |

| Norepinephrine (NE) Release | EC₅₀ | 400 nM |

| Norepinephrine (NE) Release | Eₘₐₓ | 76% |

| 5-HT₂ₐ Receptor Activation | EC₅₀ | 1100 nM |

| 5-HT₂ₐ Receptor Activation | Eₘₐₓ | 50% |

| 5-HT₂ₑ Receptor Activation | EC₅₀ | 100 nM |

| 5-HT₂ₑ Receptor Activation | Eₘₐₓ | 60% |

Cell-Based Assays for Biological Activity Evaluation (e.g., enzyme activity, cytokine expression)

Cell-based assays provide a more physiologically relevant context to evaluate a compound's biological activity by using intact, living cells. These assays can measure a wide range of cellular processes.

Enzyme Activity: To assess the interaction with enzymes like monoamine transporters, studies utilize cell lines such as Human Embryonic Kidney (HEK 293) cells that are genetically modified to express a specific transporter (e.g., SERT, DAT, or NET). nih.gov The activity of the compound is measured by its ability to inhibit the uptake of a radiolabeled substrate or to induce the release of a pre-loaded neurotransmitter from these cells, providing IC₅₀ and EC₅₀ values for enzyme/transporter modulation. nih.govnih.gov Similarly, the potential mPGES-1 inhibitory activity can be confirmed in cell-based assays by treating inflammatory cells, like RAW264.7 macrophages or A549 lung cancer cells, with an inflammatory stimulus (e.g., lipopolysaccharide) and then measuring the subsequent reduction in PGE2 production in the presence of the test compound. nih.gov

Cytokine Expression: To evaluate potential immunomodulatory effects, cell-based assays can measure the expression and secretion of cytokines. Immune cells, such as peripheral blood mononuclear cells (PBMCs), are stimulated in the presence of the test compound. The levels of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are then quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead assays. This provides insight into whether the compound enhances or suppresses inflammatory signaling pathways.

Structure Activity Relationships Sar and Ligand Design Principles for 2 2,3 Dihydrobenzofuran 7 Yl Ethanamine Analogs

Elucidating Key Pharmacophores within the 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine Structure

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for biological activity. For the this compound scaffold, the key pharmacophoric elements can be identified as:

The 2,3-Dihydrobenzofuran (B1216630) Core : This bicyclic ring system serves as a rigid, planar scaffold. Its primary role is to properly orient the other functional groups in three-dimensional space to facilitate optimal interaction with the receptor binding site. The oxygen atom within the dihydrofuran ring can act as a hydrogen bond acceptor. This core is considered a key structural unit in a variety of biologically active natural products and approved drugs. nih.gov

The Ethylamine (B1201723) Side Chain : The basic nitrogen atom of the ethanamine moiety is a critical feature, typically protonated at physiological pH. This positively charged group often forms a crucial ionic interaction or hydrogen bond with an acidic amino acid residue (e.g., aspartate) in the target receptor's binding pocket. The length and flexibility of this two-carbon linker are often optimal for spanning the distance between the aromatic core and the anchoring point in the receptor.

The Aromatic Ring and its Substitution Pattern : The position of the ethanamine chain at the 7-position of the dihydrobenzofuran ring is a defining characteristic. The aromatic portion of the scaffold can engage in various interactions, including π-π stacking and hydrophobic interactions with aromatic amino acid residues in the receptor. Substituents on this ring can modulate electronic properties and provide additional points of interaction.

In the context of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a related scaffold, 2,3-dihydrobenzofuran-7-carboxamide (B140375), was identified as a novel pharmacophore targeting the NAD+ binding site of the enzyme. nih.gov This highlights the versatility of the dihydrobenzofuran core in the design of new bioactive agents.

Impact of Substituent Modifications on Receptor Binding and Functional Activity

Modifications to the dihydrobenzofuran ring system, particularly with alkyl and halogen groups, can significantly influence a compound's pharmacological profile by altering its size, shape, lipophilicity, and electronic distribution.

Alkyl Substitutions: The introduction of alkyl groups, such as a methyl group, can impact potency. In a study on PARP-1 inhibitors based on a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, a 2-methyl analog was synthesized and showed an IC₅₀ value of 10.44 μM. nih.gov The resolution of this racemic mixture into its individual enantiomers revealed that both the (R)- and (S)-isomers exhibited comparable inhibitory activity (IC₅₀ values of 6.34 μM and 8.44 μM, respectively), suggesting that for this particular target, a methyl group at the 2-position does not introduce significant stereospecific demands. nih.gov

Halogen Substitutions: Halogens are frequently used in medicinal chemistry to modulate activity. They can alter electron density and participate in halogen bonding, a specific type of non-covalent interaction. The effect of halogenation can be highly context-dependent.

In a series of 2,3-dihydrobenzofuran analogs of hallucinogenic phenethylamines, the addition of a bromine atom at the 7-position of a related analog significantly enhanced binding affinity for the 5-HT₂ receptor. researchgate.net The brominated compound, 1-(7-Bromo-5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane , showed a much higher affinity compared to its non-brominated counterpart. researchgate.net This dramatic increase in binding energy was found to be greater than what would be expected from simple hydrophobic interactions alone, pointing to a more specific and critical receptor interaction. researchgate.net

Conversely, in a different series of benzofuran (B130515) derivatives designed as anticancer agents, the presence of two halogen-substituted rings was found to be detrimental to the cytotoxic activity of one compound against MCF-7 breast cancer cells. mdpi.com However, in another set of analogs, the inclusion of a chlorine group, along with a phenol (B47542) group, improved the number of binding interactions and enhanced anticancer activity. mdpi.com This illustrates that the impact of halogen substitution is highly dependent on the specific scaffold and the biological target.

Table 1: Effect of Ring Substitutions on Biological Activity

| Compound/Analog Series | Substitution | Target/Assay | Observed Effect | Reference |

|---|---|---|---|---|

| 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 2-methyl | PARP-1 Inhibition (IC₅₀) | Moderate inhibitory activity (10.44 μM for racemate) | nih.gov |

| Dihydrobenzofuran analog of phenethylamine (B48288) | 7-bromo | 5-HT₂ Receptor Binding | Significantly increased binding affinity | researchgate.net |

| Benzofuran-quinazolinone hybrid | Two halogen-substituted rings | Anticancer Activity (MCF-7 cells) | Detrimental to activity | mdpi.com |

| Benzofuran analog | Chlorine and phenol groups | Anticancer Activity (EAC cells) | Improved binding interactions and activity | mdpi.com |

The primary amine of the ethanamine side chain is a prime site for modification to explore SAR and fine-tune pharmacological properties. N-substitution can alter basicity, introduce steric bulk, and provide additional interaction points with the receptor.

Studies on eticlopride-based dopamine (B1211576) D₂/D₃ receptor ligands provide valuable insights into the effects of N-alkylation. While the parent compound has a secondary amine, the principles of substitution are transferable. Extending the N-alkyl chain from ethyl (in eticlopride) to N-propyl resulted in a modest decrease in binding affinity for both D₂ and D₃ receptors. nih.gov However, a more substantial modification, such as introducing a bulky N-benzyl group, led to a dramatic loss of affinity, particularly at the D₂ receptor (a 1800-fold decrease). nih.gov This suggests that the binding pocket has limited space around the amine, and large, sterically hindering groups are not well-tolerated.

In a different chemical series, researchers synthesized N-oxime ether derivatives from a (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl) ketoxime core. nih.gov While structurally distinct from this compound, these analogs demonstrate the principle of modifying the nitrogen-containing moiety. Various alkyl, allyl, and aryl groups were attached to the oxime nitrogen. One derivative, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime , which features a more complex N-substitution, was found to be the most active derivative against Staphylococcus aureus. nih.gov This indicates that incorporating specific functional groups, such as a hydroxy group and a piperazine (B1678402) ring, via N-substitution can lead to enhanced biological activity.

Table 2: Effect of Amine Modifications on Receptor Affinity and Activity

| Core Scaffold | Amine Modification | Target/Assay | Observed Effect on Affinity/Activity | Reference |

|---|---|---|---|---|

| Eticlopride-based benzamide | N-propyl | D₂/D₃ Receptor Binding | Modest decrease (2.6 to 6-fold) | nih.gov |

| Eticlopride-based benzamide | N-benzyl | D₂/D₃ Receptor Binding | Dramatic decrease (268 to 1800-fold) | nih.gov |

| Benzofuran ketoxime | N-benzylketoxime | Antifungal (C. albicans) | Good antimicrobial effect | nih.gov |

| Benzofuran ketoxime | N-[2-hydroxy-3-(N-methylpiperazino)]propylketoxime | Antibacterial (S. aureus) | Most active derivative in the series | nih.gov |

Conformational Restriction and Bioisosteric Replacement Strategies

One of the most powerful strategies in modern drug design is the use of conformational restriction. Flexible molecules can adopt numerous shapes (conformations), only one of which is the "active conformation" that binds to the receptor. By locking the molecule into a more rigid structure that mimics this active conformation, it is possible to enhance binding affinity and selectivity.

The 2,3-dihydrobenzofuran ring is an excellent example of a conformationally restricted bioisostere for a substituted phenethylamine or phenyl ether moiety. For instance, in hallucinogenic phenethylamines like 1-(2,5-dimethoxyphenyl)-2-aminopropane , the two methoxy (B1213986) groups are flexible and can rotate freely. Research has shown that the dihydrofuran ring can effectively model the active conformation of these methoxy groups. researchgate.net Specifically, in the compound 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane , the dihydrofuran ring fuses the aromatic ring with the ether oxygen of what would be a methoxy group in the flexible analog, thereby fixing its orientation. researchgate.net

The fact that this rigid analog retains potent activity comparable to its flexible counterpart strongly suggests that the conformation imposed by the dihydrofuran ring is favorable for binding to the target receptor (in this case, the 5-HT₂ receptor). researchgate.net This strategy reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct shape upon interacting with the receptor, which can lead to a more favorable free energy of binding.

The design of rigid analogs built around the 2,3-dihydrobenzofuran scaffold has significant pharmacological implications. By restricting the molecule's flexibility, chemists can gain a clearer understanding of the optimal spatial arrangement of pharmacophoric groups required for activity.

The comparison between flexible phenethylamines and their rigid dihydrobenzofuran counterparts provides a clear case study. researchgate.net The synthesis of compounds like 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane and its 7-bromo derivative allowed researchers to test the hypothesis that a specific orientation of the substituent corresponding to the 5-methoxy group is crucial for hallucinogenic activity. researchgate.net The high activity of these rigid compounds confirmed this hypothesis.

Furthermore, the use of this rigid scaffold helps to dissect the contribution of individual substituents to binding affinity. For example, by comparing the brominated and non-brominated rigid analogs, researchers could quantify the binding energy contributed by the bromine atom (2.4-3.2 kcal/mol). researchgate.net This analysis revealed that the halogen's role extends beyond simply increasing hydrophobicity, suggesting a more specific electronic or structural interaction with the receptor. researchgate.net Such insights are invaluable for the rational design of future ligands with enhanced potency and selectivity. The creation of rigid structures, such as those incorporating cyclobutane (B1203170) rings attached to the benzofuran core, represents another avenue for exploring conformational space and developing compounds with novel pharmacological profiles. nih.gov

Computational Approaches to SAR Analysis and Ligand Design

Computational methods have become indispensable in modern drug discovery, providing insights into the molecular interactions that govern a ligand's biological activity. These techniques allow for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug development pipeline.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a three-dimensional view of how a ligand can bind to its target receptor and the stability of this interaction over time.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their steric and electrostatic complementarity. For analogs of this compound, which often target serotonin (B10506) receptors, docking studies can reveal key interactions. For instance, the amine group of the ethylamine side chain can form a crucial salt bridge with a conserved aspartate residue (D3.32) in the binding pocket of many amine GPCRs. bmbreports.org The oxygen atom in the dihydrobenzofuran ring can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic picture of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the binding mode predicted by docking and can reveal conformational changes in the receptor upon ligand binding. plos.org

For ligands like this compound analogs, MD simulations can help to understand how different substitutions affect the dynamics of the receptor. The results can show how pharmacologically distinct ligands—agonists, partial agonists, and inverse agonists—can induce different conformational states and dynamics in the receptor. plos.org These simulations can also shed light on the role of the surrounding membrane in the receptor's function and oligomerization. plos.org

| Compound Class | Target Receptor | Key Interactions Observed in Docking | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Dihydrobenzofuran Carboxylates | Microbial Proteins | Hydrogen bonds and hydrophobic interactions with active site residues. Substitution at position 3 plays a key role. | -6.0 to -7.5 |

| Constrained Phenylethylamines | Serotonin 5-HT2B Receptor | Interaction of the amine with D3.32 and the 2-oxygen with S3.36. | Not explicitly stated, but used to rationalize affinity differences. |

| Benzofuran-Pyrazole Derivatives | Not specified (Anticancer target) | Not detailed in the provided search results. | Not specified. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of this compound analogs, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity.

3D descriptors: Molecular shape, volume, and surface area.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the QSAR model. The quality of the model is assessed through various validation techniques to ensure its predictive power.

For example, a QSAR study on phenethylamine derivatives targeting the 5-HT₂A receptor showed that affinity is largely determined by the scaffold, with finer details influenced by the size and inclusion of side branches. nih.gov Such models can guide the selection of substituents on the dihydrobenzofuran ring or modifications to the ethylamine side chain to enhance the desired biological activity. Early research into the structure-function of psychoactive compounds utilized QSAR to predict hallucinogenic potency. researchgate.net

| Compound Series | Biological Activity | Key Descriptors Identified | Modeling Technique |

|---|---|---|---|

| Phenethylamine Derivatives | 5-HT₂A Receptor Affinity | Scaffold type, size and nature of side branches. | Not explicitly stated, but SAR analysis was performed. |

| Ergotamine Derivatives | Hallucinogenic Potency | Not specified. | QSAR |

By integrating molecular docking, MD simulations, and QSAR modeling, researchers can develop a comprehensive understanding of the SAR for this compound analogs. These computational insights are invaluable for the rational design of new ligands with improved potency, selectivity, and pharmacokinetic properties, ultimately advancing the development of novel therapeutics.

Preclinical Metabolic Disposition and Pharmacokinetics of 2 2,3 Dihydrobenzofuran 7 Yl Ethanamine Analogs

In Vitro Metabolic Stability and Metabolite Identification

This section would have detailed experiments typically conducted to predict a drug's metabolic fate in humans.

Use of Human Liver Microsomes and Recombinant Enzymes for Phase I and Phase II Metabolism Studies

Studies in this area generally involve incubating the test compound with human liver microsomes (HLM), which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. Further studies with specific recombinant human CYP enzymes would have been cited to identify the key enzymes responsible for its metabolism.

Identification of Major Metabolic Pathways (e.g., hydroxylation, O-dealkylation, glucuronidation)

Following incubation with liver microsomes or hepatocytes, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify the structures of metabolites. For a compound like 2-(2,3-dihydrobenzofuran-7-yl)ethanamine, potential metabolic pathways would include hydroxylation on the aromatic or dihydrofuran ring, N-acetylation of the ethylamine (B1201723) side chain, or subsequent glucuronidation of hydroxylated metabolites.

In Vivo Pharmacokinetic Profiling in Animal Models

This part of the article would have summarized the compound's behavior in a living organism.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodent Models

Pharmacokinetic studies in rodent models, such as rats or mice, are standard in preclinical development. These studies involve administering the compound and then measuring its concentration in blood plasma and various tissues over time. This data would have been used to calculate key parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), elimination half-life (t1/2), and bioavailability.

Plasma Protein Binding Characteristics in Preclinical Species

The extent to which a drug binds to plasma proteins like albumin is crucial as generally only the unbound fraction is pharmacologically active. While no data exists for the specific compound, studies on other benzofuran (B130515) derivatives have shown they can bind to serum albumins, indicating this would be a relevant parameter to determine. nih.govnih.gov Techniques like equilibrium dialysis or ultrafiltration are commonly used for this assessment.

Enzymatic Systems Involved in Biotransformation

This concluding section would have specified the primary enzymes responsible for the compound's metabolism, based on the in vitro studies. This information is critical for predicting potential drug-drug interactions. For many compounds, metabolism is primarily carried out by CYP enzymes such as CYP3A4, CYP2D6, or CYP2C9, and Phase II enzymes like UDP-glucuronosyltransferases (UGTs).

Without specific research data for this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Should studies on the preclinical metabolic disposition and pharmacokinetics of this compound be published in the future, a detailed and informative article could be generated.

Cytochrome P450 (CYP) Isoform Involvement

The initial steps in the metabolism of benzofuran analogs are often mediated by CYP enzymes. Studies on structurally related compounds, such as the designer drugs 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) and N-methyl-6-(2-aminopropyl)benzofuran (6-MAPB), have provided insights into the specific CYP isoforms involved.

Research has demonstrated that the N-demethylation of 6-MAPB to its primary metabolite, 6-APB, is catalyzed by several CYP isoforms. In vitro studies using human liver preparations have identified CYP1A2, CYP2D6, and CYP3A4 as the key enzymes responsible for this metabolic pathway. researchgate.netnih.gov This finding highlights the broad substrate specificity of these major drug-metabolizing enzymes and suggests their potential role in the metabolism of other structurally similar benzofuran derivatives.

The metabolic pathways of these analogs often involve hydroxylation of the furan (B31954) ring, followed by enzymatic cleavage. researchgate.netwikipedia.org This initial oxidative metabolism, driven by CYP enzymes, creates functional groups that are then susceptible to further modification in Phase II reactions.

| Analog Compound | Metabolic Reaction | Involved CYP Isoforms | Reference |

|---|---|---|---|

| 6-MAPB (N-methyl-6-(2-aminopropyl)benzofuran) | N-demethylation | CYP1A2, CYP2D6, CYP3A4 | researchgate.netnih.gov |

Uridine Diphosphate Glucuronosyltransferase (UGT) Contribution

Following Phase I metabolism, the resulting metabolites of benzofuran analogs can undergo conjugation with glucuronic acid, a process catalyzed by UGT enzymes. This reaction increases the water solubility of the metabolites, facilitating their excretion from the body.

For instance, the metabolism of 6-APB involves the formation of glucuronide conjugates. researchgate.netwikipedia.org Specifically, metabolites such as the alcohol and carboxylic acid derivatives formed after the cleavage of the benzofuran ring, as well as hydroxylated metabolites, can be glucuronidated. researchgate.net One identified metabolite is the glucuronide of 4-dihydroxyethyl-3-hydroxy amphetamine. researchgate.net

While specific UGT isoform involvement for these exact benzofuran analogs is not extensively detailed in the available literature, the chemical nature of the metabolites provides clues. UGTs are known to metabolize a wide array of compounds containing hydroxyl, carboxylic acid, and amine functional groups. nih.gov

Phenolic compounds, which can be formed from the hydroxylation of the benzofuran ring, are substrates for several UGT isoforms, including members of the UGT1A and UGT2B subfamilies. nih.gov Specifically, UGT1A1, UGT1A9, and UGT2B15 are known to be involved in the glucuronidation of various phenolic compounds. nih.govnih.gov Furthermore, amine-containing compounds can undergo N-glucuronidation, a reaction catalyzed by isoforms such as UGT1A3, UGT1A4, and UGT2B10. frontiersin.orgnih.gov Given that the metabolites of this compound analogs are likely to possess such functional groups, it is plausible that these UGT isoforms contribute to their clearance.

| Metabolite Functional Group | Potential UGT Isoforms | Reference |

|---|---|---|

| Phenolic Hydroxyl | UGT1A1, UGT1A9, UGT2B15 | nih.govnih.gov |

| Amine | UGT1A3, UGT1A4, UGT2B10 | frontiersin.orgnih.gov |

| Carboxylic Acid | UGT1A9, UGT2B7 | psu.eduresearchgate.net |

Advanced Analytical Characterization in Research for 2 2,3 Dihydrobenzofuran 7 Yl Ethanamine

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural confirmation and purity evaluation of 2-(2,3-dihydrobenzofuran-7-yl)ethanamine. These methods probe the molecule's interaction with electromagnetic radiation, yielding unique spectral fingerprints that reveal its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of this compound.

In ¹H-NMR spectroscopy, the chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals offer a complete picture of the proton environment within the molecule. For instance, the protons of the dihydrofuran ring and the ethanamine side chain exhibit characteristic signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals by revealing proton-proton and proton-carbon correlations. scielo.brresearchgate.net

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring, the dihydrofuran moiety, and the ethylamine (B1201723) side chain are distinct and can be precisely assigned. The number of signals in the ¹³C-NMR spectrum also confirms the total number of unique carbon atoms in the structure, serving as a purity check. scielo.brresearchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |

| Aromatic CH | 6.8 - 7.2 | 110 - 130 |

| Dihydrofuran O-CH₂ | 4.5 - 4.7 | 70 - 75 |

| Dihydrofuran C-CH₂ | 3.1 - 3.3 | 28 - 32 |

| Ethylamine CH₂-Ar | 2.8 - 3.0 | 35 - 40 |

| Ethylamine CH₂-N | 2.9 - 3.1 | 40 - 45 |

| NH₂ | 1.5 - 2.5 (broad) | - |

Note: Predicted values are based on the analysis of similar dihydrobenzofuran structures and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS, ESI-HRMS, LC-MS/MS) for Compound Identity and Metabolic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, various MS techniques are employed.

Electrospray ionization-high resolution mass spectrometry (ESI-HRMS) provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺), which allows for the determination of its elemental formula, confirming its identity.

In metabolic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique can identify and quantify metabolites of the parent compound in biological matrices. nih.gov The fragmentation pattern of the parent compound, obtained through collision-induced dissociation (CID), provides characteristic product ions that can be used as a fingerprint for its identification. Potential metabolic transformations, such as hydroxylation of the aromatic ring or N-dealkylation, would result in metabolites with specific mass shifts that can be detected and characterized.

Table 2: Predicted ESI-HRMS Data and Potential MS/MS Fragments for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 178.1226 | Protonated molecule |

| Fragment 1 | 161.0964 | Loss of NH₃ |

| Fragment 2 | 145.0651 | Cleavage of the ethylamine side chain |

| Fragment 3 | 131.0491 | Further fragmentation of the dihydrobenzofuran ring |

Note: The predicted m/z values are calculated based on the elemental composition. The fragmentation pattern is hypothetical and based on common fragmentation pathways for similar structures.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene (B151609) ring system. mdpi.com This technique is often used for quantitative analysis and to provide supplementary evidence for the compound's identity.

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are essential for separating this compound from complex mixtures, such as reaction byproducts or biological samples, and for its precise quantification.

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS/MS) for Biological Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices like plasma, urine, and tissue homogenates due to its high sensitivity, selectivity, and specificity. nih.govnih.gov

A typical LC-MS/MS method for this compound would involve protein precipitation or solid-phase extraction (SPE) to clean up the biological sample. The extracted analyte is then separated from other matrix components on a reversed-phase HPLC or UHPLC column. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and fragmented, and one or more specific product ions are monitored. This highly selective detection method minimizes interference from the complex biological matrix, allowing for accurate and precise quantification, even at very low concentrations. onlinepharmacytech.info

Table 3: Illustrative LC-MS/MS Method Parameters for Quantification in Plasma

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | e.g., 178.1 -> 161.1 |

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled analog |

Note: These are typical starting parameters and would require optimization and validation for a specific application.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools in the analysis of this compound. These techniques are crucial for determining the purity of the final compound and for real-time monitoring of its synthesis, ensuring optimal reaction yield and minimizing impurities.

In a research setting, UPLC is particularly favored for reaction monitoring due to its speed and efficiency. A typical UPLC system, such as an ACQUITY UPLC H-Class PLUS, can be coupled with photodiode array (PDA) and mass detectors (like an ACQUITY QDa Mass Detector) to provide comprehensive data. lcms.cz This setup allows for the rapid separation of the desired product, this compound, from any unreacted starting materials, intermediates, and potential side products. lcms.cz The high resolution of UPLC enables chemists to track the decrease in reactants and the corresponding increase in the product over time, with cycle times as short as 1.2 minutes. lcms.cz The combination of PDA for UV spectral information and mass detection for mass confirmation provides an orthogonal and reliable system for identifying each component in the reaction mixture. lcms.cz

For final purity assessment, reversed-phase HPLC is a standard method. A validated HPLC method provides confidence in the compound's identity and purity. nih.gov Such methods are validated for several parameters, including selectivity, linearity, accuracy, precision, and recovery. nih.gov Furthermore, specialized HPLC techniques like preparative chiral chromatography can be employed to resolve and isolate individual enantiomers if the compound is synthesized as a racemic mixture, which is a critical step in pharmaceutical research where enantiomers may exhibit different biological activities. nih.gov

Below is a table summarizing typical parameters for an HPLC/UPLC method used in the analysis of this compound and related compounds.

Table 1: Representative HPLC/UPLC Method Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| System | ACQUITY UPLC H-Class PLUS | Provides rapid and high-resolution separation. lcms.cz |

| Column | Reversed-phase C18 (e.g., Acquity BEH C18, 1.7 µm) | Stationary phase suitable for separating non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Allows for the effective elution of compounds with varying polarities. lcms.cz |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical UPLC. |

| Detection | PDA and Mass Spectrometry (ESI+) | Provides both UV absorbance data and mass-to-charge ratio for unambiguous peak identification. lcms.cz |

| UV Wavelength | ~287 nm | Wavelength for detecting the benzofuran (B130515) chromophore. nih.gov |

| Run Time | 1.2 - 5.0 minutes | Demonstrates the high-throughput capability of UPLC for reaction monitoring. lcms.cz |

Computational Chemistry and Quantum Chemical Analyses for Compound Characterization

Computational chemistry provides profound insights into the intrinsic properties of this compound at the molecular level. Through quantum chemical analyses, researchers can predict and understand its structural, electronic, and reactivity characteristics without the need for empirical measurement, complementing experimental data.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using the B3LYP functional with a 6-311G(d,p) or 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional conformation (optimized geometry). rjptonline.orgresearchgate.netbhu.ac.in

| O-C-C Dihedral Angle | The torsional angle defining the planarity of the dihydrobenzofuran ring. | ~0° - 5° |

Frontier Molecular Orbital Analysis and Molecular Electrostatic Potential Surface Calculations

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO represents the ability of a molecule to donate an electron, while the energy of the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. rjptonline.org

The Molecular Electrostatic Potential (MEP) surface is another vital tool derived from DFT calculations. The MEP map illustrates the charge distribution across the molecule, providing a visual guide to its reactive sites. bhu.ac.in Different colors on the MEP surface represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. bhu.ac.in For this compound, the MEP surface would show negative potential concentrated around the furan (B31954) oxygen and the amine nitrogen, identifying them as primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, marking them as sites for hydrogen bonding and interaction with nucleophiles. bhu.ac.in

Preclinical Efficacy and Investigational Models for 2 2,3 Dihydrobenzofuran 7 Yl Ethanamine Analogs

In Vitro and Ex Vivo Models for Biological Activity

Receptor Agonism/Antagonism Studies in Tissue or Cell Culture

The 2,3-dihydrobenzofuran (B1216630) nucleus serves as a conformationally restricted scaffold that has been incorporated into molecules targeting various receptors. Studies in tissue and cell cultures have been instrumental in defining the receptor interaction profiles of these analogs.

One area of investigation has focused on serotonin (B10506) (5-HT) receptors. For instance, a conformationally restricted analog, (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, was designed and synthesized to evaluate its activity as a selective serotonin 2C (5-HT2C) agonist. nih.gov Biological evaluation confirmed that this analog is a selective 5-HT2C agonist, albeit with modest potency. nih.gov Further research into 2,3-dihydrobenzofuran analogs of hallucinogenic phenethylamines has explored their interaction with 5-HT2 receptors. Specifically, compounds were assessed for their ability to displace the radioligand [¹²⁵I]-(R)-DOI from 5-HT2 receptors in rat cortical homogenates. nih.gov The results indicated that these dihydrobenzofuran analogs possess significant affinity for the 5-HT2 receptor. nih.gov

Another important target for this class of compounds is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). A novel series of 2,3-dihydrobenzofuran-2-carboxylic acids were designed and synthesized, demonstrating highly potent and subtype-selective PPARα agonism. nih.gov Systematic structure-activity relationship studies identified key structural features necessary for maintaining this potency and selectivity. nih.gov

Below is a summary of receptor binding and functional activity for selected 2,3-dihydrobenzofuran analogs.

| Compound/Analog Class | Target Receptor | Model System | Observed Activity |

| 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane | 5-HT2 | Rat Cortical Homogenate | Displacement of [¹²⁵I]-(R)-DOI |

| (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine | 5-HT2C | Not Specified | Selective Agonism |

| 2,3-dihydrobenzofuran-2-carboxylic acids | PPARα | Not Specified | Potent and Subtype-Selective Agonism |

This table presents a selection of findings from preclinical receptor studies.

Cellular Pathway Modulation in Disease Models (e.g., inflammation, cancer cell lines)

The therapeutic potential of 2,3-dihydrobenzofuran analogs extends to the modulation of key cellular pathways implicated in inflammation and cancer. nih.gov Dysregulation of signaling pathways is a hallmark of many diseases, and targeting these pathways is a promising therapeutic strategy. nih.gov

In the context of inflammation, fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have been investigated for their effects in macrophage cell models. nih.gov Several of these compounds were found to suppress inflammation stimulated by lipopolysaccharide by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS). nih.gov This inhibition led to a decrease in the secretion of inflammatory mediators, with IC50 values for interleukin-6 ranging from 1.2 to 9.04 µM. nih.gov

Given the link between chronic inflammation and tumorigenesis, the anticancer effects of these compounds were also explored in the HCT116 human colorectal adenocarcinoma cell line. nih.gov Two specific analogs containing difluorine, bromine, and either an ester or carboxylic acid group were shown to inhibit the proliferation of these cancer cells by approximately 70%. nih.gov The mechanism of action involved the inhibition of the anti-apoptotic protein Bcl-2 and a concentration-dependent cleavage of PARP-1, along with significant DNA fragmentation of about 80%. nih.gov

The following table summarizes the effects of certain dihydrobenzofuran analogs on cellular pathways in disease models.

| Compound Class | Disease Model | Cellular Target/Pathway | Observed Effect |

| Fluorinated Dihydrobenzofuran Derivatives | Macrophage Inflammation Model | COX-2, iNOS expression | Inhibition of expression and decreased secretion of inflammatory mediators. nih.gov |

| Fluorinated Dihydrobenzofuran Derivatives | HCT116 Colorectal Cancer Cells | Apoptosis Pathway (Bcl-2, PARP-1) | Inhibition of Bcl-2, cleavage of PARP-1, and DNA fragmentation, leading to reduced cell proliferation. nih.gov |

This table highlights key findings on the modulation of cellular pathways by dihydrobenzofuran analogs.

In Vivo Animal Models for Investigational Efficacy

Behavioral Assays in Rodents (e.g., drug discrimination paradigms, reflex antagonism)

Behavioral assays in rodents are a cornerstone of preclinical neuropsychopharmacology. The drug discrimination paradigm, in particular, is a sensitive assay for evaluating the subjective effects of psychoactive compounds. Two 2,3-dihydrobenzofuran analogs of hallucinogenic amphetamines, 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane and its 7-brominated counterpart, were evaluated in a two-lever drug-discrimination paradigm in rats. nih.gov These rats were trained to discriminate between saline and LSD. The study found that the dihydrobenzofuran analogs produced effects comparable to their more flexible amphetamine counterparts, suggesting that the dihydrofuran ring effectively mimics the active conformation of the parent compounds. nih.gov

Inflammatory and Oncological Models in Preclinical Species

The anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives have been confirmed in in vivo models. A series of 2,3-dihydrobenzofuran-5-acetic acids were assessed for anti-inflammatory activity using the carrageenan-induced edema method in rats. nih.gov This model is a standard preliminary screening test for acute inflammation. The study revealed that introducing a methyl group alpha to the acetic acid function enhanced the anti-inflammatory activity. nih.gov The most potent compound in this series was identified as alpha-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-alpha-methyl-5-acetic acid. nih.gov

Furthermore, the anti-inflammatory effects of fluorinated benzofuran and dihydrobenzofuran derivatives were also tested in an in vivo air pouch model of inflammation, corroborating the in vitro findings. nih.gov While specific oncological models beyond cell lines were mentioned as a promising area, detailed in vivo results for the specific dihydrobenzofuran analogs were not extensively detailed in the reviewed literature. nih.gov

Toxicokinetic Studies to Inform Preclinical Development (excluding direct safety/adverse effect profiles)

Toxicokinetic studies are a critical component of preclinical development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. This information is instrumental in understanding the relationship between the administered dose and the resulting systemic exposure in preclinical species. For analogs of 2-(2,3-dihydrobenzofuran-7-yl)ethanamine, these studies are designed to guide the selection of appropriate compounds for further development by characterizing their behavior within a biological system. The primary goal is to establish a clear exposure-response relationship, which is fundamental for the extrapolation of preclinical data to predict human pharmacokinetics and to support the design of first-in-human clinical trials.

The assessment of toxicokinetics involves generating data on key parameters that describe the concentration of the compound in the body over time. These parameters are crucial for interpreting the findings of toxicology studies and for ensuring that the systemic exposure levels in animal models are relevant to the anticipated therapeutic exposures in humans. A robust toxicokinetic assessment requires a thorough understanding of the ADME processes of the drug candidate.

In the preclinical evaluation of 2,3-dihydro-1-benzofuran derivatives, such as the cannabinoid receptor 2 agonist MDA7, preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are typically performed. nih.gov While the specific data from these studies on MDA7 are not detailed in the primary literature, the intent of such investigations is to identify any potential liabilities that could hinder further development. nih.gov

Key Toxicokinetic Parameters

The following table outlines the standard parameters evaluated in preclinical toxicokinetic studies. These metrics provide a quantitative description of the compound's journey through the body.

| Parameter | Description |

| Cmax | The maximum observed concentration of the compound in plasma or serum. |

| Tmax | The time at which Cmax is reached after administration. |

| AUC | The area under the plasma concentration-time curve, representing the total systemic exposure to the compound over a given time period. |

| CL | Clearance, the volume of plasma from which the compound is completely removed per unit of time. |

| Vd | The apparent volume of distribution, indicating the extent to which a compound distributes into body tissues compared to the plasma. |

| t1/2 | The elimination half-life, or the time required for the plasma concentration of the compound to decrease by half. |

Metabolic Profiling in Preclinical Models

Understanding the metabolic fate of this compound analogs is a central aspect of toxicokinetic studies. In vitro models, such as liver microsomes and hepatocytes from various species (e.g., rat, dog, monkey, and human), are employed to identify the major metabolic pathways and the enzymes involved. For instance, studies on other structurally related cannabinoid receptor agonists have shown that metabolism can be extensive, often involving oxidation and glucuronidation. nih.govuni-saarland.de

The in vitro metabolic profile of a related compound, WIN55212-2, a potent cannabinoid receptor agonist, was investigated in rat liver microsomes. This study identified several metabolites, with the major ones being dihydrodiol metabolites formed via the arene oxide pathway. nih.gov Other minor metabolites resulted from hydroxylation and dehydrogenation. nih.gov The identification of these metabolites is crucial as they may possess their own pharmacological or toxicological activity.

The following table summarizes the types of metabolites that can be expected from the in vitro metabolism of benzofuran-containing compounds based on studies of related structures.

| Metabolic Reaction | Potential Metabolites | Investigational Model |

| Oxidation | Monohydroxylated isomers, Dihydrodiol metabolites, Trihydroxylated isomers | Rat Liver Microsomes |

| Dehydrogenation | Dehydrogenated products | Rat Liver Microsomes |

| Glucuronidation | Glucuronide conjugates | Human Liver S9 Fraction |

| Ester Hydrolysis | Carboxylic acid products | Human Carboxylesterases |

The data generated from these in vitro systems help in predicting the in vivo metabolic clearance and potential drug-drug interactions. For example, the involvement of specific cytochrome P450 (CYP) enzymes in the metabolism of a compound can indicate a risk for interactions with co-administered drugs that are substrates, inhibitors, or inducers of the same enzymes. uni-saarland.de

In Vivo Toxicokinetic Assessments

Following in vitro characterization, in vivo toxicokinetic studies are conducted in relevant animal species, typically those used in the main toxicology studies. These studies involve the administration of the compound at various dose levels and the subsequent collection of blood samples at multiple time points to determine the plasma concentration-time profile. The data from these studies are used to calculate the key toxicokinetic parameters mentioned earlier.

The relationship between the administered dose and the systemic exposure (AUC and Cmax) is a critical aspect of these assessments. A dose-proportional increase in exposure suggests predictable pharmacokinetics, whereas non-proportionality may indicate saturation of absorption or elimination pathways. This information is vital for dose selection in long-term toxicity studies and for understanding the margin of safety.

While specific in vivo toxicokinetic data for this compound analogs are not publicly available, the principles of such studies are well-established in drug development. nih.gov The ultimate aim is to build a comprehensive understanding of the compound's disposition in preclinical species to enable a safe and effective transition to clinical evaluation in humans.

Future Research Trajectories and Potential Applications in Chemical Biology

Advancements in Asymmetric Synthesis of Chiral 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine and its Derivatives

The biological activity of chiral molecules is often enantiomer-dependent, making the development of robust asymmetric syntheses critical. While the parent compound this compound is achiral, the introduction of substituents on the ethanamine side chain or the dihydrobenzofuran ring creates stereocenters, necessitating stereocontrolled synthetic methods.

Recent advancements have focused on creating functionalized 2,3-dihydrobenzofuran (B1216630) derivatives with high enantiopurity. One promising strategy involves the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. rsc.org This method, catalyzed by cesium carbonate, provides an efficient route to various 2,3-dihydrobenzofuran structures. A key innovation in this area is the use of Group-Assisted Purification (GAP) chemistry, which employs N-phosphonyl imines as chiral aggregates. researchgate.net This technique facilitates the synthesis of products in impressive chemical yields and high diastereoselectivity, while simplifying purification by avoiding traditional chromatography. rsc.orgresearchgate.net

Another powerful approach is the use of transition metal catalysis. For instance, chiral copper(I) complexes have been successfully employed in the asymmetric dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans with azomethine ylides. nih.gov This reaction constructs highly functionalized, chiral rsc.orgresearchgate.net-fused hydrobenzofurans containing four contiguous stereogenic centers with excellent stereoselectivity. nih.gov These methods provide a toolbox for generating a diverse library of chiral derivatives, essential for probing stereospecific interactions with biological targets.

Summary of Asymmetric Synthesis Strategies for Dihydrobenzofuran Derivatives

| Method | Key Reagents/Catalysts | Products | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Domino Annulation with GAP Chemistry | Chiral salicyl N-phosphonyl imines, Cs₂CO₃ | Functionalized 2,3-dihydrobenzofurans | Good to high yields (59%-70%); Excellent diastereoselectivity (77:23 S/R) | researchgate.net |

| Dearomative 1,3-Dipolar Cycloaddition | Chiral Cu(I)/(S,Sp)-iPr-Phosferrox catalyst, 2-nitrobenzofurans, azomethine ylides | Chiral rsc.orgresearchgate.net-fused hydrobenzofurans | Highly stereoselective | nih.gov |

| Catalytic Asymmetric Dihydroxylation | Chiral ligands aggregated in THF/H₂O cosolvents | Chiral dihydroxylated olefins | Enantiomeric ratio enhanced from 78:22 to 97:3 | researchgate.net |

Elucidating Novel Biological Targets and Polypharmacology

While initially explored for its relationship to serotonergic systems, the 2,3-dihydrobenzofuran scaffold is a "privileged structure" capable of interacting with a wide range of biological targets. This polypharmacology is a significant area of current and future research. Derivatives have shown affinity for multiple receptor families and enzymes, suggesting that subtle structural modifications can redirect their biological activity.

Initial interest stemmed from analogues acting as potent antagonists at serotonin-3 (5-HT3) receptors and selective agonists at serotonin (B10506) 2C (5-HT2C) receptors. nih.govnih.gov For example, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride demonstrated exceptionally high affinity for 5-HT3 receptors with a Ki value of 0.055 nM. nih.gov

More recently, research has uncovered entirely new target classes. A notable example is the discovery of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair and a major target in oncology. nih.govnih.gov A structure-based design strategy led to the identification of a lead compound with an IC50 of 9.45 μM. Further optimization, particularly by introducing substituted benzylidene groups at the 2-position, dramatically improved potency, with the 3',4'-dihydroxybenzylidene derivative showing an IC50 of 0.531 μM and other heterocyclic derivatives reaching IC50 values as low as 0.079 μM. nih.govnih.gov This work highlights the scaffold's versatility and its potential for developing therapies in completely different disease areas.

Biological Targets of 2,3-Dihydrobenzofuran Derivatives

| Derivative Class | Biological Target | Key Compound Example | Measured Activity | Reference |

|---|---|---|---|---|

| N-(azabicyclo-3-yl)-dihydrobenzofuran-7-carboxamides | Serotonin-3 (5-HT3) Receptor | Compound 24 | Ki = 0.055 nM | nih.gov |

| Cyclopropyl)methanamine Derivatives | Serotonin 2C (5-HT2C) Receptor | (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine | Selective agonist with modest potency | nih.gov |

| Dihydrobenzofuran-7-carboxamides | Poly(ADP-ribose)polymerase-1 (PARP-1) | Lead Compound 3 | IC₅₀ = 9.45 μM | nih.govnih.gov |

| Dihydrobenzofuran-3(2H)-one-7-carboxamides | Poly(ADP-ribose)polymerase-1 (PARP-1) | Compound 66 | IC₅₀ = 0.079 μM | nih.govnih.gov |

Development of this compound as a Chemical Probe for Kinases or Other Biological Pathways